1H-Azepine-1-carboxamide, N-(3-((((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)hexahydro-2-oxo-

Description

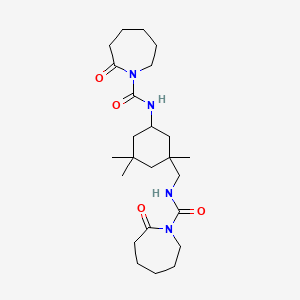

This compound is a structurally complex azepine derivative characterized by a cyclohexyl core substituted with 3,5,5-trimethyl groups and an aminomethyl linker connecting to a hexahydro-2-oxo-1H-azepine-1-carboxamide moiety. Its molecular architecture suggests applications in polymer chemistry, particularly as a reactant for coatings in food-contact materials, as indicated by its inclusion in FDA notifications under CAS 68975-83-7 . The presence of multiple heteroatoms (N, O) and rigid substituents likely enhances its thermal stability and reactivity in cross-linking reactions. Regulatory specifications note a maximum migration limit of 15 mg/kg (as ε-caprolactam) and 1 mg/kg (as isocyanate residues), reflecting safety considerations for hydrolysis byproducts .

Properties

CAS No. |

55954-19-3 |

|---|---|

Molecular Formula |

C24H40N4O4 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

2-oxo-N-[[1,3,3-trimethyl-5-[(2-oxoazepane-1-carbonyl)amino]cyclohexyl]methyl]azepane-1-carboxamide |

InChI |

InChI=1S/C24H40N4O4/c1-23(2)14-18(26-22(32)28-13-9-5-7-11-20(28)30)15-24(3,16-23)17-25-21(31)27-12-8-4-6-10-19(27)29/h18H,4-17H2,1-3H3,(H,25,31)(H,26,32) |

InChI Key |

OUXZKCYUOAUYIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)CNC(=O)N2CCCCCC2=O)NC(=O)N3CCCCCC3=O)C |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization to form hexahydro-2-oxo-1H-azepine ring | Starting from appropriate amino acid derivatives or lactams, cyclization under acidic or basic catalysis | Temperature control (~80-120°C) critical for ring closure |

| 2 | Formation of azepine carboxamide via reaction with isocyanate | Reaction of hexahydro-2-oxo-1H-azepine with isophorone diisocyanate or related isocyanates in inert solvent | Typically conducted at 40-70°C under nitrogen atmosphere to prevent side reactions |

| 3 | Coupling with 3,5,5-trimethylcyclohexyl aminomethyl intermediate | Aminomethylation using formaldehyde or equivalents followed by amide bond formation with azepine carboxamide | Catalysts such as tertiary amines or metal complexes may be used to enhance coupling |

| 4 | Purification | Crystallization or chromatographic techniques to isolate pure product | Recrystallization solvents include ethyl acetate or methanol |

The overall synthetic process is optimized to balance reaction time, temperature, and reagent stoichiometry to maximize yield and minimize impurities.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

- Batch reactors with automated temperature and pressure controls to maintain reaction consistency.

- Continuous flow synthesis to enhance scalability and reproducibility.

- Use of automated purification systems such as preparative HPLC or crystallization units to ensure product quality.

- Strict environmental controls to manage volatile organic compounds and ensure worker safety.

Industrial processes emphasize reproducibility, cost efficiency, and compliance with regulatory standards, especially since this compound is relevant for applications in food-contact materials where migration limits are regulated.

Reaction Analysis and Chemical Behavior

Types of Reactions Involved in Preparation

- Cyclization: Formation of the azepine ring through intramolecular nucleophilic attack.

- Carboxamide Formation: Reaction of amines with isocyanates to form stable urea-type linkages.

- Aminomethylation: Introduction of aminomethyl groups via Mannich-type reactions.

- Purification Reactions: Crystallization and selective precipitation to remove impurities.

Common Reagents and Catalysts

| Reagent/Catalyst | Role in Synthesis |

|---|---|

| Hexahydro-2-oxo-1H-azepine | Core ring precursor |

| Isophorone diisocyanate | Provides isocyanate groups for carboxamide formation |

| Formaldehyde or equivalents | Aminomethylation agent |

| Tertiary amines (e.g., triethylamine) | Catalysts for amide bond formation and coupling reactions |

| Solvents (e.g., ethyl acetate, methanol) | Medium for reaction and purification |

Reaction Conditions

- Temperatures generally range from 40°C to 120°C depending on the step.

- Inert atmosphere (nitrogen or argon) is often used to prevent oxidation or moisture interference.

- Reaction times vary from several hours to overnight depending on conversion efficiency.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome | Scale |

|---|---|---|---|

| Azepine ring cyclization | Amino acid derivatives, acid/base catalysis | Hexahydro-2-oxo-1H-azepine ring | Laboratory/Industrial |

| Carboxamide formation | Isophorone diisocyanate, inert solvent, 40-70°C | Azepine carboxamide intermediate | Laboratory/Industrial |

| Aminomethylation and coupling | Formaldehyde, tertiary amines, 40-70°C | Final substituted azepine compound | Laboratory/Industrial |

| Purification | Crystallization, chromatography | High purity final product | Laboratory/Industrial |

Chemical Reactions Analysis

Types of Reactions

1H-Azepine-1-carboxamide, N-(3-((((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)hexahydro-2-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1H-Azepine-1-carboxamide, N-(3-((((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)hexahydro-2-oxo- has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Azepine-1-carboxamide, N-(3-((((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)hexahydro-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- This may enhance mechanical stability in polymer matrices.

- Reactivity : The hexahydro-2-oxoazepine moiety is prone to hydrolysis, releasing ε-caprolactam, a feature shared with related compounds but mitigated in the dicyclohexyl derivative (23453-36-3) due to reduced water solubility .

- Thermal Stability : Aromatic-linked bis-azepines (e.g., methylenedi-p-phenylene) exhibit superior thermal resistance (>200°C) compared to aliphatic analogs, making them suitable for high-temperature coatings .

Regulatory and Application Profiles

- Food-Contact Use : Only the target compound (68975-83-7) and its triazine-linked variant are explicitly approved for food-contact coatings under 21 CFR 175.300, with strict migration limits . In contrast, N-cyclohexylhexahydro-2-oxo- (143028-72-2) lacks regulatory approvals for such applications .

- Environmental Impact : The target compound’s hydrolysis to ε-caprolactam poses biodegradability challenges, whereas dicyclohexyl derivatives (23453-36-3) show lower environmental mobility due to higher hydrophobicity .

Biological Activity

1H-Azepine-1-carboxamide, specifically the compound denoted as N-(3-((((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)hexahydro-2-oxo-, is a complex heterocyclic organic compound. Its molecular structure comprises a seven-membered azepine ring and several functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H34N2O4, with a molar mass of approximately 366.49 g/mol. The structure features multiple functional groups that enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H34N2O4 |

| Molar Mass | 366.49 g/mol |

| Functional Groups | Carboxamide, Ketone |

| Ring Structure | Seven-membered azepine |

The biological activity of 1H-Azepine-1-carboxamide is primarily attributed to its interactions with various enzymes and receptors. The compound may exhibit pharmacological properties through the following mechanisms:

Enzyme Inhibition: The compound's carboxamide group can interact with active sites of enzymes, potentially inhibiting their activity. This is significant in therapeutic contexts where enzyme modulation is desired.

Receptor Binding: Research indicates that compounds similar in structure to 1H-Azepine-1-carboxamide may act as ligands for specific receptors, influencing signaling pathways associated with various physiological processes.

Neurological Disorders

Research indicates potential applications in treating neurological disorders due to the compound's ability to cross the blood-brain barrier. Its structural similarity to known neuroactive compounds suggests possible interactions with neurotransmitter systems.

Anti-inflammatory Properties

Preliminary studies have shown that related azepine compounds exhibit anti-inflammatory effects. The presence of amide and ketone functionalities may enhance binding affinities to inflammatory mediators.

Anticancer Activity

Compounds within the azepine class have been investigated for anticancer properties. The ability of 1H-Azepine-1-carboxamide to induce apoptosis in cancer cells is an area of ongoing research.

Case Studies and Research Findings

Several studies have explored the biological activities of azepine derivatives:

- Neuropharmacological Study: A study demonstrated that azepine derivatives could modulate GABAergic activity, suggesting potential use as anxiolytics or sedatives .

- Anti-inflammatory Activity: In vitro assays showed that similar compounds inhibited pro-inflammatory cytokines in macrophages, indicating their potential as anti-inflammatory agents .

- Anticancer Evaluation: A series of azepine derivatives were evaluated for their cytotoxic effects against various cancer cell lines, revealing promising results for further development .

Q & A

Basic: What key structural features of this compound influence its biological activity, and how can researchers validate these interactions?

Answer:

The compound’s azepine core, carboxamide groups, and stereochemically defined cyclohexyl substituent are critical for interactions with biological targets. The hexahydro-2-oxo moiety enhances hydrogen-bonding potential, while the 3,5,5-trimethylcyclohexyl group contributes to lipophilicity, influencing membrane permeability. To validate interactions:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities to enzymes/receptors.

- Molecular Dynamics Simulations (e.g., using GROMACS) model steric and electronic complementarity with targets .

Advanced: How can synthesis routes be optimized to address low yields in the final coupling step?

Answer:

Low yields in coupling steps (e.g., amide bond formation) often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:

- Activating Reagents : Use HATU or PyBOP instead of EDC/HOBt to improve coupling efficiency.

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.

- Temperature Control : Conduct reactions at 0–4°C to minimize racemization. Monitor intermediates via HPLC-PDA to assess purity .

Basic: What analytical techniques are essential for characterizing intermediates and the final compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., cyclohexyl chair conformation).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally analogous azepine derivatives .

- HPLC with UV/ELSD Detection : Quantifies purity (>98% required for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies may arise from assay conditions, impurity profiles, or target specificity. Mitigation strategies:

- Standardized Assays : Use uniform protocols (e.g., ATPase inhibition assays at pH 7.4).

- Impurity Profiling : Conduct LC-MS/MS to identify byproducts interfering with activity.

- Orthogonal Validation : Compare results across cell-based (e.g., HEK293) and biochemical assays. Reference structural analogs (e.g., benzodiazepines) to contextualize activity trends .

Advanced: What computational methods predict the compound’s metabolic stability and off-target effects?

Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate metabolic half-life and cytochrome P450 interactions.

- Docking Studies : AutoDock Vina models binding to off-target kinases or GPCRs.

- Machine Learning : Train models on datasets (e.g., ChEMBL) to prioritize derivatives with improved selectivity .

Basic: What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

Crystallization is hindered by conformational flexibility (azepine ring puckering) and solvent retention. Solutions:

- Slow Evaporation : Use mixed solvents (e.g., hexane/ethyl acetate) to promote lattice formation.

- Seeding : Introduce microcrystals of analogous compounds (e.g., cyclohexyl carboxamides).

- Cryocooling : Collect diffraction data at 100 K to stabilize crystals, as done for N-(2-oxoazepin-3-yl)cyclohexanecarboxamide .

Advanced: How does stereochemistry at the cyclohexyl substituent impact pharmacokinetics?

Answer:

The 3,5,5-trimethylcyclohexyl group’s chair conformation affects solubility and metabolic clearance. Methodologies:

- Chiral HPLC : Separate enantiomers to test individual PK profiles.

- Pharmacokinetic Modeling : Use PK-Sim to simulate absorption/distribution differences. For example, axial methyl groups reduce CYP3A4-mediated oxidation, prolonging half-life .

Basic: What safety protocols are recommended for handling this compound in vitro?

Answer:

- Containment : Use fume hoods for synthesis and weighing (particle size <10 µm increases inhalation risk).

- Waste Disposal : Hydrolyze with 1M NaOH to break down carboxamide bonds before disposal.

- Acute Toxicity Screening : Conduct zebrafish embryo assays (LC50) to prioritize in vivo studies .

Advanced: How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?

Answer:

- LogP Optimization : Target 2–3 using ClogP calculators; trimethylcyclohexyl groups may exceed this range.

- P-gp Efflux Inhibition : Introduce halogen substituents (e.g., F) to reduce P-glycoprotein recognition.

- In Silico BBB Models : Tools like BBB Predictor prioritize derivatives with >10% CNS bioavailability .

Advanced: What strategies validate target engagement in complex biological matrices?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment.

- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound to crosslink with bound targets.

- SPR in Serum : Use Biacore with diluted human serum to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.